molecular formula C13H18N2O3 B3230879 (R)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride CAS No. 1312161-60-6

(R)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride

Cat. No. B3230879
CAS RN: 1312161-60-6
M. Wt: 250.29 g/mol
InChI Key: HEWQDUYMSVAELN-GFCCVEGCSA-N
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Description

(R)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride, also known as BMH, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BMH is a chiral compound, meaning it has a non-superimposable mirror image, and has been found to have a range of biochemical and physiological effects. In

Scientific Research Applications

(R)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride has been used in a range of scientific research applications, including as a chiral derivatizing agent for the analysis of amino acids and peptides, as a ligand for the synthesis of chiral metal complexes, and as a reagent for the synthesis of chiral pharmaceuticals. (R)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride has also been found to have potential applications in the development of chiral sensors and in asymmetric catalysis.

Mechanism of Action

The mechanism of action of (R)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride is not fully understood, but it is believed to act as a chiral auxiliary in reactions involving chiral molecules. (R)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride is able to form diastereomeric complexes with chiral molecules, which can then be separated and analyzed. (R)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride has also been found to have potential as a chiral catalyst in asymmetric reactions.
Biochemical and Physiological Effects
(R)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride has been found to have a range of biochemical and physiological effects, including the ability to inhibit cholinesterase activity and to induce apoptosis in cancer cells. (R)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride has also been found to have potential as a neuroprotective agent and as a treatment for Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using (R)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride in lab experiments is its chiral nature, which allows for the analysis and separation of chiral molecules. (R)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride is also relatively easy to synthesize and is stable under a range of conditions. However, one limitation of using (R)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are a number of future directions for research involving (R)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride, including the development of new chiral sensors and the synthesis of new chiral pharmaceuticals. (R)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride also has potential as a chiral catalyst in asymmetric reactions, and further research is needed to fully understand its mechanism of action in these reactions. Additionally, the potential neuroprotective effects of (R)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride warrant further investigation, particularly in the context of Alzheimer's disease.

properties

IUPAC Name

benzyl N-[[(3R)-morpholin-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c16-13(15-8-12-10-17-7-6-14-12)18-9-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,15,16)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWQDUYMSVAELN-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H](N1)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693460
Record name Benzyl {[(3R)-morpholin-3-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Benzyl (morpholin-3-ylmethyl)carbamate hydrochloride

CAS RN

1312161-60-6
Record name Benzyl {[(3R)-morpholin-3-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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